molecular formula C12H11N3O B11891670 5-Methyl-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346686-74-5

5-Methyl-[2,3'-bipyridine]-5'-carboxamide

Cat. No.: B11891670
CAS No.: 1346686-74-5
M. Wt: 213.23 g/mol
InChI Key: BABLRKAVLVRKGP-UHFFFAOYSA-N
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Description

5-Methyl-[2,3’-bipyridine]-5’-carboxamide is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a methyl group and a carboxamide group attached to the bipyridine core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[2,3’-bipyridine]-5’-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halides and halogen-substituted pyridines under palladium catalysis . This method is favored for its high yield and mild reaction conditions. Another approach involves the Suzuki coupling, which employs boronic acids and halogenated pyridines in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of bipyridine derivatives often utilizes continuous flow reactors to enhance reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[2,3’-bipyridine]-5’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-[2,3’-bipyridine]-5’-carboxamide involves its interaction with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The compound’s ability to coordinate with metal centers is crucial for its function in catalysis and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-[2,3’-bipyridine]-5’-carboxamide is unique due to the presence of both a methyl group and a carboxamide group, which enhance its reactivity and binding affinity with metal ions. This makes it particularly valuable in catalytic applications and as a probe in biological studies .

Properties

CAS No.

1346686-74-5

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

5-(5-methylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H11N3O/c1-8-2-3-11(15-5-8)9-4-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16)

InChI Key

BABLRKAVLVRKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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